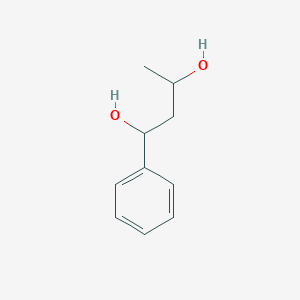

1-Phenylbutane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYZWFQTOYXFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenylbutane 1,3 Diol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the 1-Phenylbutane-1,3-diol Framework

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by systematically breaking down the target molecule into simpler, commercially available starting materials. For this compound, the key structural feature is the 1,3-dioxygenated pattern, which suggests several strategic disconnections.

The most logical disconnection is across the C2-C3 bond. This bond is strategically positioned between the two functional groups, and this disconnection points towards an aldol-type condensation. This leads to two primary synthons: a nucleophilic enolate synthon corresponding to acetone (B3395972) and an electrophilic synthon corresponding to benzaldehyde (B42025).

A second approach involves a disconnection across the C1-C2 bond. This suggests the reaction of a benzaldehyde-derived synthon with a 3-hydroxybutanal equivalent, though this is a less common strategy.

Further functional group interconversion (FGI) on the 1,3-diol reveals other potential precursors. For instance, the diol can be seen as the reduction product of a β-hydroxyketone, specifically 4-hydroxy-4-phenyl-2-butanone . This β-hydroxyketone is a direct product of the aforementioned aldol (B89426) reaction. Alternatively, the diol could be derived from the full reduction of a β-diketone, 1-phenylbutane-1,3-dione . Each of these precursors offers a different strategic entry point for synthesis, particularly for controlling stereochemistry.

| Target Molecule | Disconnection Strategy | Precursor Type | Starting Materials |

| This compound | C2-C3 Bond (Aldol) | β-Hydroxyketone | Benzaldehyde, Acetone |

| This compound | Functional Group Interconversion (FGI) & Reduction | β-Diketone | Acetophenone (B1666503), Ethyl Acetate (B1210297) |

Classical and Modern Approaches to Achiral this compound Synthesis

The synthesis of racemic or diastereomeric mixtures of this compound can be achieved through several established methods that form the carbon framework and install the hydroxyl groups without stereochemical control.

Carbonyl Addition Reactions in the Formation of 1,3-Diols

The aldol reaction is a cornerstone of C-C bond formation and a direct method for creating the β-hydroxyketone precursor to this compound. The base-catalyzed reaction between benzaldehyde and acetone generates 4-hydroxy-4-phenyl-2-butanone. Subsequent reduction of the ketone functionality, typically with a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄), yields a mixture of syn and anti diastereomers of this compound.

The reaction proceeds in two main stages:

Aldol Condensation: An enolate is formed from acetone using a base (e.g., NaOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. An aqueous workup protonates the resulting alkoxide to give 4-hydroxy-4-phenyl-2-butanone.

Reduction: The isolated β-hydroxyketone is dissolved in a protic solvent like methanol (B129727) or ethanol (B145695) and treated with NaBH₄ to reduce the ketone to the secondary alcohol, affording this compound.

Diastereoselective Reduction of β-Hydroxyketones and Related Precursors

Controlling the relative stereochemistry between the two hydroxyl groups (diastereoselectivity) during the reduction of the β-hydroxyketone intermediate, 4-hydroxy-4-phenyl-2-butanone, is a key challenge. The outcome depends heavily on the reducing agent and reaction conditions, which can be manipulated to favor either the syn or anti diastereomer.

Chelation-Controlled Reduction (Syn-Diols): When a Lewis acid is used that can coordinate to both the existing hydroxyl group and the ketone carbonyl, it forms a rigid six-membered cyclic chelate. Hydride delivery then occurs from the less sterically hindered face, leading preferentially to the syn-diol. Reagents like zinc borohydride (Zn(BH₄)₂) or systems employing bidentate Lewis acids such as TiCl₄ or BCl₃ followed by a hydride source are effective for this purpose. acs.org The chair-like transition state of the chelate forces the substituents into pseudo-equatorial positions to minimize steric strain, directing the incoming hydride. youtube.com

Non-Chelation-Controlled Reduction (Anti-Diols): In the absence of a chelating metal, the reduction follows the Felkin-Anh model. The molecule orients itself to minimize steric interactions between the largest group on the existing stereocenter and the incoming nucleophile. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), or the use of non-chelating conditions favor the formation of the anti-diol.

| Precursor | Reducing System | Control Element | Major Diastereomer | Typical d.r. (syn:anti) |

| 4-Hydroxy-4-phenyl-2-butanone | NaBH₄ / MeOH | Minimal Control | Mixture | ~1:1 to 2:1 |

| 4-Hydroxy-4-phenyl-2-butanone | Zn(BH₄)₂ / Et₂O | Chelation Control | syn | >10:1 |

| 4-Hydroxy-4-phenyl-2-butanone | TiCl₄ then NaBH₄ | Chelation Control | syn | High, >15:1 |

| 4-Hydroxy-4-phenyl-2-butanone | L-Selectride® / THF | Steric Control (Felkin-Anh) | anti | >10:1 |

Organometallic Reagent-Mediated Syntheses of Phenyl-Substituted Diols

Organometallic reagents provide an alternative route to the this compound framework. One plausible strategy involves the reaction of an organometallic nucleophile with a β-hydroxy ester, such as ethyl 3-hydroxy-3-phenylbutanoate . nih.gov This ester can be synthesized via a Reformatsky reaction between acetophenone and ethyl bromoacetate.

The reaction of this β-hydroxy ester with two equivalents of a methyl organometallic reagent, like methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), would proceed via nucleophilic acyl substitution followed by addition to the resulting ketone. libretexts.org However, this approach forms a tertiary alcohol at the C3 position (3-phenylbutane-1,3-diol) rather than the target secondary alcohol.

A more viable organometallic approach starts with a different precursor. For example, the reaction of phenylmagnesium bromide with 4-vinyloxan-2-one (a lactone) followed by acidic workup could potentially form the desired carbon skeleton. Another route involves the addition of a methyl Grignard reagent to ethyl 3-oxo-4-phenylbutanoate, which would first add to the ketone and then potentially be followed by ester reduction, although controlling selectivity would be challenging.

Enantioselective and Diastereoselective Syntheses of Chiral this compound Stereoisomers

Accessing single, optically pure stereoisomers of this compound requires advanced asymmetric methodologies capable of controlling the absolute configuration at both stereocenters (C1 and C3).

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of prochiral ketones, offering a direct route to chiral alcohols with high enantiomeric excess (ee). wikipedia.org These methods can be applied to two key precursors of this compound: 1-phenylbutane-1,3-dione and 4-hydroxy-4-phenyl-2-butanone.

Reduction of 1-Phenylbutane-1,3-dione: The asymmetric reduction of the β-diketone 1-phenylbutane-1,3-dione is a versatile strategy. Using chiral ruthenium catalysts, such as those developed by Noyori and coworkers based on a Ru(II) center with a BINAP ligand and a chiral diamine (e.g., DPEN), allows for highly enantioselective reduction of one of the carbonyl groups. nih.govnrochemistry.com

By carefully selecting the catalyst enantiomer and reduction conditions, it is possible to reduce one ketone to form a chiral β-hydroxyketone. A subsequent diastereoselective reduction of the remaining ketone (as described in section 2.2.2) can then yield either the syn or anti diol, providing access to two of the four possible stereoisomers. To access the other two stereoisomers, the opposite enantiomer of the hydrogenation catalyst is used in the first step. This stepwise approach allows for the synthesis of all four stereoisomers.

Reduction of 4-Hydroxy-4-phenyl-2-butanone: If a single enantiomer of the precursor 4-hydroxy-4-phenyl-2-butanone is obtained (e.g., through an asymmetric aldol reaction), a subsequent diastereoselective reduction of the C3 ketone can establish the second stereocenter. For example, a chelation-controlled reduction of (R)-4-hydroxy-4-phenyl-2-butanone will yield the (1R, 3R)-syn-diol, while a non-chelation-controlled reduction will yield the (1R, 3S)-anti-diol.

Dynamic Kinetic Resolution (DKR): An even more efficient strategy is the dynamic kinetic resolution (DKR) of a racemic β-hydroxyketone. In this process, a racemic mixture of 4-hydroxy-4-phenyl-2-butanone is subjected to asymmetric hydrogenation in the presence of a base. The base facilitates the racemization of the C1 stereocenter via a retro-aldol/aldol process, while the chiral catalyst selectively hydrogenates only one of the ketone enantiomers. This allows for the theoretical conversion of 100% of the racemic starting material into a single diastereomer with high enantiopurity.

| Precursor | Catalyst System | Method | Product Stereochemistry | Expected Outcome |

| 1-Phenylbutane-1,3-dione | (R,R)-RuCl(S)-BINAP | Asymmetric Hydrogenation | Chiral β-hydroxyketone | High ee (>95%) |

| (R)-4-Hydroxy-4-phenyl-2-butanone | NaBH₄, TiCl₄ | Diastereoselective Reduction | (1R, 3R)-diol | High dr (>15:1) |

| (±)-4-Hydroxy-4-phenyl-2-butanone | (S,S)-Noyori Catalyst + Base | Dynamic Kinetic Resolution | (1S, 3S)-diol | High dr and ee |

Chiral Ligand Design and Catalyst Performance for Diol Reduction

Transition metal catalysis, particularly with ruthenium, rhodium, and iridium, has been extensively studied for the asymmetric hydrogenation of ketones. For the synthesis of chiral 1,3-diols from β-ketoesters, ruthenium catalysts bearing chiral diphosphine and diamine ligands have demonstrated high efficiency. These catalysts operate through a "bifunctional" mechanism where the catalyst scaffold facilitates the transfer of a hydride from the hydrogen donor to the substrate without direct coordination of the substrate to the metal center. The chirality of both the diphosphine and the diamine ligand contributes to the stereochemical outcome, often exhibiting a strong "matched/mismatched" effect where one diastereomeric catalyst is significantly more active and selective.

Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from a chiral amino alcohol. This catalyst coordinates with borane (B79455) to create a chiral Lewis acid that activates the ketone for enantioselective reduction. The CBS reduction is known for its high predictability and enantioselectivity in the reduction of a wide range of prochiral ketones. For the synthesis of 1,3-diols, the CBS reduction can be applied to the corresponding β-hydroxy ketone, where the stereochemistry of the resulting diol is dictated by the catalyst's chirality.

A summary of catalyst performance in related reductions is presented in the table below.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |

| RuCl₂[(S)-xylbinap][(S)-dpen] | Acetophenone | (R)-1-Phenylethanol | >99% ee | nih.gov |

| CBS-Oxazaborolidine/BH₃ | Prochiral Ketones | Chiral Alcohols | Often >95% ee | alfa-chemistry.com |

| Proline-derived organocatalyst/R-CBS | Chiral Keto Alcohols | Chiral 1,3-Diols | >99% ee | researchgate.net |

Substrate Scope and Limitations in Enantioselective Reductions

The substrate scope of these catalytic systems is broad, encompassing aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones. In the context of this compound synthesis, the key substrates are 1-phenyl-1,3-butanedione and 3-hydroxy-1-phenylbutan-1-one.

Ruthenium-catalyzed asymmetric hydrogenation has been shown to be effective for a variety of functionalized ketones. The presence of substituents on the phenyl ring of acetophenone derivatives, for instance, is well-tolerated, with both electron-donating and electron-withdrawing groups affording products with high enantioselectivity. nih.gov This suggests that substituted 1-phenyl-1,3-butanedione derivatives would also be viable substrates.

The CBS reduction also has a wide substrate scope. However, it has some limitations. The reaction must be conducted under strictly anhydrous conditions, as the presence of water can significantly diminish the enantioselectivity. wikipedia.org Temperature is another critical factor, with lower temperatures generally favoring higher enantiomeric excesses. For some substrates, the use of catecholborane as the borane source at very low temperatures can improve selectivity. While the CBS reduction is effective for many aromatic ketones, the steric and electronic properties of the substrate can influence the outcome.

Organocatalytic Approaches to Asymmetric 1,3-Diol Formation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral 1,3-diols, a particularly effective strategy involves an organocatalytic asymmetric aldol reaction to generate a chiral β-hydroxy ketone, which is then reduced in a subsequent step.

A notable example is the use of a novel proline-derived organocatalyst in the presence of Cu(OTf)₂ as an additive for the asymmetric aldol reaction between a ketone and an aldehyde. This method has been used to synthesize a variety of chiral 1,3-keto alcohols with excellent enantioselectivity (almost >99% ee). researchgate.net The resulting chiral keto alcohols can then be reduced diastereoselectively to the corresponding 1,3-diols. This two-step approach allows for the synthesis of enantiomerically pure 1,3-diols. researchgate.net The postulated mechanism involves the formation of an enamine from the ketone and the proline-derived catalyst, which then undergoes a stereoselective addition to the aldehyde. researchgate.net

The table below summarizes the results for the synthesis of chiral 1,3-keto alcohols using this organocatalytic method.

| Aldehyde | Ketone | Product (Chiral Keto Alcohol) | Yield (%) | Enantiomeric Excess (ee) (%) |

| p-Nitrobenzaldehyde | Cyclohexanone | 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 95 | >99 |

| Benzaldehyde | Cyclohexanone | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 92 | >99 |

| 2-Naphthaldehyde | Cyclohexanone | 2-(Hydroxy(naphthalen-2-yl)methyl)cyclohexan-1-one | 90 | >99 |

Chemoenzymatic Synthesis of Specific this compound Enantiomers

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to afford highly pure chiral molecules. For the synthesis of specific enantiomers of this compound, enzymatic reductions and resolutions are particularly powerful.

Enzymatic Reduction: Baker's yeast has been shown to reduce 1-phenyl-1,3-butanedione with high chemo- and enantioselectivity to yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone in greater than 98% enantiomeric purity. researchgate.net This chiral β-hydroxy ketone is a key intermediate that can be subsequently reduced to the corresponding syn- or anti-1,3-diol. Alcohol dehydrogenases (ADHs) are another class of enzymes that are widely used for the asymmetric reduction of ketones. These enzymes, often used as whole-cell biocatalysts, can exhibit high stereoselectivity, providing access to specific enantiomers of the corresponding alcohol. nih.govresearchgate.net

Lipase-Catalyzed Kinetic Resolution: A direct and efficient method for obtaining enantiomerically enriched this compound is through the kinetic resolution of the racemate using lipases. Candida rugosa lipase (B570770) (CRL) has been successfully employed to catalyze the regio- and stereoselective acetylation of racemic syn- and anti-1-phenylbutane-1,3-diol. cdnsciencepub.com In the case of (±)-anti-1-phenylbutane-1,3-diol, the lipase selectively acetylates the (1R,3S)-enantiomer, leaving the unreacted (1S,3R)-enantiomer in high enantiomeric purity. cdnsciencepub.com

Auxiliary-Controlled Diastereoselective Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Chiral Auxiliary Attachment and Removal Strategies

A widely used class of chiral auxiliaries are the Evans oxazolidinones, which are derived from readily available amino acids. alfa-chemistry.comslideshare.netchem-station.com These auxiliaries can be acylated with a carboxylic acid chloride or anhydride (B1165640) to form an N-acyl imide. The attachment of the auxiliary provides a chiral environment that directs subsequent reactions.

For the synthesis of this compound precursors, an Evans auxiliary can be acylated with propionyl chloride. The resulting N-propionyl imide can then undergo a diastereoselective aldol reaction.

After the stereocenter(s) have been established, the chiral auxiliary can be removed under mild conditions. Common methods for cleavage include hydrolysis with lithium hydroxide (B78521) (LiOH) or lithium hydroperoxide (LiOOH) to give the carboxylic acid, reduction with lithium borohydride (LiBH₄) to afford the primary alcohol, or conversion to a Weinreb amide. The ability to recover and reuse the chiral auxiliary is a key advantage of this methodology.

Substrate-Controlled Diastereoselectivity in 1,3-Diol Construction

In substrate-controlled diastereoselective reactions, the stereochemistry of a pre-existing chiral center in the substrate dictates the stereochemical outcome of the reaction. The synthesis of 1,3-diols often relies on the diastereoselective reduction of a chiral β-hydroxy ketone precursor.

The stereocenters in the β-hydroxy ketone can be established with high control using an Evans auxiliary in an aldol reaction. The reaction of the boron enolate of an N-acyl imide with an aldehyde proceeds through a Zimmerman-Traxler six-membered chair-like transition state. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective attack of the aldehyde on the opposite face. alfa-chemistry.com This typically results in the formation of the syn-aldol product with excellent diastereoselectivity. alfa-chemistry.comslideshare.netchem-station.com

Once the chiral β-hydroxy ketone is obtained (either through an auxiliary-controlled aldol reaction or enzymatic reduction), its reduction to the 1,3-diol can proceed with high diastereoselectivity. The existing hydroxyl group can direct the approach of the reducing agent. For example, chelation-controlled reductions, often employing reagents like tetramethylammonium (B1211777) triacetoxyborohydride, can favor the formation of the syn-1,3-diol. Conversely, non-chelating conditions, using bulky reducing agents, typically lead to the anti-1,3-diol via a Felkin-Anh-type transition state.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. wikipedia.org This methodology offers substantial benefits for the synthesis of this compound, particularly through the catalytic hydrogenation of precursors like benzalacetone or 1-phenyl-1,3-butanedione.

Key advantages of employing flow chemistry for this synthesis include superior process control and enhanced safety. mt.commt.com The small reactor volumes and high surface-area-to-volume ratios allow for excellent heat transfer, minimizing the risk of thermal runaways, which can be a concern in highly exothermic hydrogenation reactions. wikipedia.org Precise control over parameters such as temperature, pressure, and residence time leads to higher reproducibility and selectivity, which is crucial for controlling the stereochemistry of the two chiral centers in this compound. labunlimited.com

Continuous hydrogenation in flow systems often utilizes packed-bed reactors containing a heterogeneous catalyst. For the reduction of an α,β-unsaturated ketone like benzalacetone, this setup allows for efficient mass transfer between the gaseous hydrogen, the liquid substrate solution, and the solid catalyst surface. acs.org This efficiency can lead to faster reaction times and higher throughput compared to batch reactors. labunlimited.com Furthermore, the use of immobilized catalysts simplifies downstream processing, as the catalyst is retained within the reactor, eliminating the need for filtration. helgroup.com

Asymmetric transfer hydrogenation represents another advanced technique readily adaptable to flow systems. beilstein-journals.orgchemrxiv.org In this approach, a hydrogen donor like isopropanol (B130326) or formic acid transfers hydrogen to the substrate, mediated by a catalyst. Using an immobilized chiral catalyst in a continuous flow setup can provide a steady stream of enantioenriched product. beilstein-journals.org This method avoids the direct use of high-pressure hydrogen gas, further improving the inherent safety of the process. helgroup.com

Table 1: Comparison of Batch vs. Flow Processing for Ketone Hydrogenation

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. wikipedia.org | Inherently safer due to small reaction volumes and superior heat transfer. labunlimited.comhelgroup.com |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side reactions. | Excellent control over residence time, temperature, and pressure, improving selectivity. mt.com |

| Scalability | Scaling up can be complex and may require significant process redevelopment. | Straightforward scale-up by running the system for longer durations or in parallel. wikipedia.org |

| Catalyst Handling | Requires filtration to separate catalyst from the product mixture. | Catalyst is often immobilized in a packed bed, simplifying separation and enabling reuse. helgroup.com |

| Mass Transfer | Can be limited, especially in gas-liquid-solid phase reactions (e.g., hydrogenation). | Enhanced mass transfer due to high surface-area-to-volume ratio, leading to faster rates. acs.org |

| Throughput | Limited by the cycle time of charging, reacting, and discharging the reactor. | Continuous production leads to higher overall throughput for large quantities. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rroij.com This involves strategies such as using renewable feedstocks, employing catalytic reagents, utilizing safer solvents, and designing energy-efficient processes. yale.edu

Biocatalysis: One of the most powerful green approaches is biocatalysis, which uses enzymes to perform chemical transformations. tudelft.nl For the synthesis of chiral diols like this compound, enzymes such as alcohol dehydrogenases (ADHs) or oxidoreductases offer exceptional stereo- and regioselectivity under mild, aqueous conditions. tudelft.nlresearchgate.net This enzymatic approach can selectively reduce a diketone precursor or perform asymmetric reduction on a prochiral ketone, yielding a product with high enantiomeric excess. researchgate.net

The advantages of biocatalysis are numerous: reactions are typically run at ambient temperature and pressure, eliminating the need for high energy input. tudelft.nl Water is often used as the solvent, replacing hazardous volatile organic compounds (VOCs). paperpublications.org Furthermore, enzymes are biodegradable and derived from renewable resources. tudelft.nl Multi-enzyme cascade systems can also be designed to perform several synthetic steps in one pot, reducing waste and improving process efficiency. mdpi.com

Table 2: Biocatalytic Approaches for Synthesis of Chiral Alcohols and Diols

| Enzyme Type | Precursor Example | Transformation | Key Advantages |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Aromatic Ketones (e.g., Acetophenone) | Asymmetric reduction of a ketone to a chiral secondary alcohol. researchgate.net | High enantioselectivity, mild reaction conditions (room temp, neutral pH). |

| Ene-Reductase (ER) | α,β-Unsaturated Ketones (e.g., Benzalacetone) | Stereoselective reduction of the C=C double bond. nih.gov | High stereoselectivity, can be paired with ADHs for one-pot diol synthesis. |

| Multi-Enzyme Cascade | Prochiral Ketones | Multi-step synthesis involving several enzymatic reactions in a single vessel. mdpi.com | Increased efficiency, reduced downstream processing, equilibrium shifting. |

| Lipase | Alkenes | Epoxidation followed by hydrolytic kinetic resolution to yield chiral diols. researchgate.net | Access to enantiopure epoxides and diols. |

Green Solvents and Catalysts: The principle of using safer solvents is central to green chemistry. greenchemistry-toolkit.org Traditional solvents used in chemical synthesis are often toxic, flammable, or environmentally persistent. nih.gov Research has focused on identifying greener alternatives such as bio-based solvents (e.g., ethanol), supercritical fluids (like CO₂), or even performing reactions under solvent-free conditions. nih.govrsc.org For hydrogenation reactions, replacing volatile organic solvents with less hazardous options can significantly improve the process's environmental profile. mdpi.com

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of atom economy and waste reduction. yale.edupaperpublications.org The synthesis of this compound via catalytic hydrogenation or transfer hydrogenation is inherently greener than using stoichiometric reducing agents like sodium borohydride. beilstein-journals.orgnih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and reducing costs. beilstein-journals.org

Furthermore, the synthesis of the precursor itself can be designed with green principles in mind. For instance, the Claisen-Schmidt condensation to produce benzalacetone can be optimized to occur in an emulsion or biphasic system, which can dramatically increase selectivity towards the desired mono-condensation product and reduce the formation of byproducts, thereby minimizing waste and simplifying purification. researchgate.net

Mechanistic Investigations and Chemical Transformations of 1 Phenylbutane 1,3 Diol

Reactivity Profiles of the Hydroxyl Groups in 1-Phenylbutane-1,3-diol

The two hydroxyl groups of this compound—one secondary benzylic at the C1 position and one secondary at the C3 position—exhibit different reactivity profiles. The benzylic hydroxyl group is generally more reactive due to the proximity of the phenyl ring, which can stabilize cationic intermediates. This inherent difference allows for selective chemical manipulation.

Selective Protection and Deprotection Strategies

The protection of one or both hydroxyl groups is a common strategy to prevent unwanted side reactions during multi-step syntheses. For 1,3-diols, a prevalent method is the formation of a six-membered cyclic acetal, which simultaneously protects both alcohol moieties. chem-station.comhighfine.com

Cyclic Acetal Formation: Reacting this compound with an aldehyde or a ketone under acidic conditions yields a 1,3-dioxane. thieme-connect.de Benzaldehyde (B42025) is often used for 1,3-diols to form a stable six-membered ring, known as a benzylidene acetal. stackexchange.comwikipedia.org Acetone (B3395972) can also be used, though it is sometimes more favorable for forming five-membered rings with 1,2-diols. stackexchange.com These acetals are stable in basic and neutral conditions but can be easily removed (deprotected) by acid-catalyzed hydrolysis. chem-station.com

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |

|---|---|---|---|

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., TsOH, ZnCl₂) | Acidic Hydrolysis (e.g., aq. HCl) | Stable to base, nucleophiles, and redox reagents |

| Acetone Acetal (Isopropylidene Ketal) | Acetone or 2,2-Dimethoxypropane, Acid Catalyst | Acidic Hydrolysis | Stable to base and nucleophiles |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Stable to non-acidic/non-fluoride conditions |

Esterification and Etherification Reactions

The hydroxyl groups of this compound can undergo esterification and etherification, common reactions for alcohols.

Esterification: This involves reacting the diol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This is an effective method for protecting hydroxyl groups. highfine.com For instance, the products from the reduction of 1-phenylbutane-1,3-dione have been acetylated using Steglich-type esterification conditions. researchgate.net

Etherification: Formation of an ether can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Cyclization Reactions Leading to Heterocyclic Derivatives

The 1,3-diol motif is a valuable precursor for the synthesis of six-membered heterocyclic rings.

Formation of Cyclic Acetals and Ketals

As mentioned in the protection strategies, the most direct cyclization of this compound is its reaction with carbonyl compounds. This acid-catalyzed reaction involves the nucleophilic attack of the two hydroxyl groups on the carbonyl carbon, leading to the formation of a substituted 1,3-dioxane. ijapbc.com The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. thieme-connect.de Lewis acids are also effective catalysts for this transformation. wikipedia.org

These 1,3-dioxane structures are not only useful as protecting groups but are also found in several natural products and can serve as chiral auxiliaries or synthetic intermediates. thieme-connect.de

Intramolecular Cyclizations and Rearrangements

The structure of this compound, particularly the presence of a benzylic alcohol, makes it susceptible to certain rearrangements. Under specific conditions, such as treatment with a strong alkali metal alloy, related cyclic structures like 4-phenyl-1,3-dioxan can undergo reductive rearrangement to yield 2-phenylbutane-1,4-diol. Furthermore, benzylic systems can participate in rearrangements like the Newman-Kwart rearrangement under specific functionalization, highlighting the unique reactivity imparted by the benzyl group. sciforum.net

Oxidation and Reduction Pathways of the Diol Moiety

Oxidation: The oxidation of this compound can proceed selectively due to the different nature of the two hydroxyl groups. The benzylic alcohol at the C1 position is more susceptible to oxidation than the secondary alcohol at C3. youtube.com Mild oxidizing agents can selectively convert the benzylic alcohol to a ketone, yielding 1-hydroxy-1-phenylbutan-3-one. Stronger oxidizing agents, such as potassium permanganate, can cleave carbon-carbon bonds and oxidize the benzylic position to a carboxylic acid. youtube.com A variety of reagents have been developed for the selective oxidation of benzylic alcohols under mild conditions. acs.orgtandfonline.comresearchgate.net

| Reagent(s) | Expected Major Product | Notes |

|---|---|---|

| MnO₂ | 1-Hydroxy-1-phenylbutan-3-one | Highly selective for benzylic/allylic alcohols. youtube.com |

| PCC / PDC | 1-Hydroxy-1-phenylbutan-3-one | Common mild oxidizing agents for primary and secondary alcohols. |

| KMnO₄ (hot, concentrated) | Benzoic acid | Harsh conditions leading to C-C bond cleavage. youtube.com |

| DDQ (catalytic) / Mn(OAc)₃ | 1-Hydroxy-1-phenylbutan-3-one | Chemoselective for benzylic and allylic alcohols. acs.org |

Reduction Pathways: While the diol itself is already in a reduced state, its formation via the reduction of its precursor, 1-phenylbutane-1,3-dione, is a significant transformation. The reduction of β-diketones can be complex and yield various products. ni.ac.rs

Studies on the reduction of 1-phenylbutane-1,3-dione with the strong reducing agent lithium aluminum hydride (LAH) showed that the expected this compound was not the main product. ni.ac.rs Instead, due to the tautomeric equilibrium of the starting β-diketone, the reaction yielded a complex mixture of elimination products, including saturated and unsaturated ketones and alcohols. researchgate.netni.ac.rs The LAH was found to preferentially reduce the carbonyl group more distant from the phenyl group. ni.ac.rs

Alternatively, biocatalytic reductions offer a more selective pathway. For example, the use of a ketoreductase from Pichia glucozyma (KRED1-Pglu) has been shown to reduce 1-phenylbutane-1,3-dione, providing a method for the stereoselective synthesis of chiral 1,3-diols. researchgate.net

| Reducing Agent | Starting Material | Major Products | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | 1-Phenylbutane-1,3-dione | Complex mixture of phenylbut(en)ols and phenylbut(en)ones | ni.ac.rs |

| Ketoreductase (KRED1-Pglu) | 1-Phenylbutane-1,3-dione | Chiral this compound | researchgate.net |

Fragmentation and Cleavage Reactions Involving the this compound Skeleton

The structural framework of this compound, featuring both a benzylic and a secondary alcohol, presents several pathways for fragmentation and cleavage under various conditions. These reactions are crucial for the structural elucidation of the molecule and for its synthetic transformations.

One of the primary methods for studying the fragmentation of organic molecules is mass spectrometry. Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation patterns. The fragmentation of a similar compound, 1,3-butanediol, has been studied, and its fragmentation modes can be extrapolated to the phenyl-substituted analogue. researchgate.net The presence of the phenyl group will significantly influence the fragmentation, primarily by stabilizing adjacent carbocations.

A key fragmentation pathway would involve the cleavage of the C1-C2 bond, which is alpha to the phenyl group and beta to the second hydroxyl group. This would lead to the formation of a stable benzylic cation. Another likely fragmentation is the loss of a water molecule from the molecular ion, a common feature in the mass spectra of alcohols. Dehydration can be followed by further fragmentation. Cleavage of the C2-C3 bond would result in fragments corresponding to the loss of an acetyl group. The table below summarizes the expected major fragmentation pathways for this compound under mass spectrometry.

| Fragmentation Pathway | Description | Expected m/z of Key Fragments |

| Alpha-cleavage at C1 | Cleavage of the C1-C2 bond, leading to a stable benzylic cation. | 107 (C₆H₅CHOH)⁺ |

| Dehydration | Loss of a water molecule from the molecular ion. | 148 (M-18)⁺ |

| Cleavage of C2-C3 bond | Loss of an acetyl group. | 123 (M-43)⁺ |

| Cleavage of C3-C4 bond | Loss of a methyl group. | 151 (M-15)⁺ |

| Interactive Data Table: Expected Mass Spectrometry Fragmentation of this compound |

In addition to mass spectrometric fragmentation, the this compound skeleton can be intentionally cleaved through chemical reactions. While the oxidative cleavage with reagents like sodium periodate (NaIO₄) is characteristic for 1,2-diols, 1,3-diols like this compound are generally resistant to this reagent. chemistrysteps.commasterorganicchemistry.com However, under acidic conditions, 1,3-diols can undergo dehydration, which is a form of a cleavage reaction leading to the formation of unsaturated compounds. rsc.org For this compound, acid-catalyzed dehydration would likely proceed through the formation of a carbocation intermediate. Protonation of one of the hydroxyl groups, followed by the loss of water, would generate a carbocation. The stability of the potential carbocation would dictate the major product. Formation of a secondary carbocation at C1, stabilized by the adjacent phenyl group, would be favored. Subsequent elimination of a proton would lead to the formation of an unsaturated alcohol or a conjugated diene.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenylbutane 1,3 Diol Stereoisomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Phenylbutane-1,3-diol, which possesses two stereocenters, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the two hydroxyl groups.

Comprehensive 1D NMR (¹H, ¹³C) Analysis for Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides initial information about the number of different proton environments, their multiplicity (splitting pattern), and integration (number of protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule.

The key to distinguishing the syn and anti diastereomers lies in the subtle differences in the chemical shifts and coupling constants of the protons at the stereogenic centers (C1 and C3) and the adjacent methylene (B1212753) group (C2).

¹H NMR Spectral Data:

The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.20-7.40 ppm). The methine proton at C1 (H-1), being adjacent to both the phenyl ring and a hydroxyl group, is expected to resonate downfield compared to the methine proton at C3 (H-3), which is adjacent to a methyl group and a hydroxyl group. The methylene protons at C2 (H-2) are diastereotopic and will appear as distinct signals, often as a complex multiplet. The methyl protons (H-4) will resonate furthest upfield as a doublet.

| Proton | Representative Chemical Shift (δ ppm) | Multiplicity |

| H-1 | ~4.8-5.1 | Doublet of doublets (dd) |

| H-2a | ~1.8-2.0 | Multiplet (m) |

| H-2b | ~1.7-1.9 | Multiplet (m) |

| H-3 | ~4.0-4.3 | Multiplet (m) |

| H-4 (CH₃) | ~1.2-1.3 | Doublet (d) |

| Ar-H | ~7.2-7.4 | Multiplet (m) |

| OH | Variable | Broad singlet (br s) |

¹³C NMR Spectral Data:

The carbon atoms of the phenyl ring will appear in the aromatic region of the ¹³C NMR spectrum (δ 125-145 ppm). The carbon atoms bearing the hydroxyl groups (C1 and C3) will have chemical shifts in the range of δ 65-75 ppm. The methylene carbon (C2) and the methyl carbon (C4) will resonate at higher fields.

| Carbon | Representative Chemical Shift (δ ppm) |

| C1 | ~70-75 |

| C2 | ~40-45 |

| C3 | ~65-70 |

| C4 (CH₃) | ~20-25 |

| C-ipso | ~140-145 |

| C-ortho | ~125-128 |

| C-meta | ~128-130 |

| C-para | ~127-129 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be expected between H-1 and the two H-2 protons, between the H-2 protons and H-3, and between H-3 and the H-4 methyl protons. This allows for the establishment of the butane (B89635) backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ ~4.8-5.1 ppm would show a correlation to the carbon signal at δ ~70-75 ppm, confirming the assignment of H-1 and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the relative stereochemistry. It reveals through-space proximity of protons. In the context of this compound, NOESY can help differentiate between the syn and anti diastereomers by observing key spatial correlations. For the syn isomer, where the substituents on C1 and C3 are on the same side in a pseudo-chair conformation, a NOE correlation between H-1 and H-3 might be expected. In the anti isomer, these protons would be further apart, and this correlation would likely be absent or very weak.

Stereochemical Assignments via Coupling Constants and Anisotropy Effects

The relative stereochemistry of the 1,3-diol moiety can often be determined by analyzing the vicinal coupling constants (³JHH) between the protons on the stereogenic centers and the intervening methylene group. According to the Karplus relationship, the magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons.

In acyclic systems like this compound, intramolecular hydrogen bonding can lead to preferred conformations, which in turn influences the observed coupling constants. For the syn and anti diastereomers, different rotamer populations will lead to distinct sets of coupling constants between H-1/H-2 and H-2/H-3.

Furthermore, the anisotropic effect of the phenyl ring can be used to aid in stereochemical assignment. The magnetic field generated by the circulation of π-electrons in the aromatic ring can cause shielding or deshielding of nearby protons, depending on their spatial orientation relative to the ring. In one diastereomer, a particular proton may be forced into a conformation where it is shielded by the phenyl ring, resulting in an upfield shift compared to the corresponding proton in the other diastereomer. These subtle differences in chemical shifts, when correlated with conformational analysis, can provide strong evidence for the stereochemical assignment.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₄O₂.

The theoretical exact mass for this formula can be calculated as follows:

10 x (mass of ¹²C) = 10 x 12.000000 = 120.000000

14 x (mass of ¹H) = 14 x 1.007825 = 14.10955

2 x (mass of ¹⁶O) = 2 x 15.994915 = 31.98983

Total Exact Mass = 166.09938 Da

An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) confirms the elemental composition of this compound. rsc.org

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Theoretical Exact Mass | 166.09938 Da |

| Experimentally Determined Mass | ~166.0994 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion (or a protonated molecule) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule.

For this compound, common fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols. Loss of a water molecule from the molecular ion would result in a fragment at m/z 148.

Cleavage adjacent to the hydroxyl groups: Alpha-cleavage next to the oxygen atoms is a characteristic fragmentation of alcohols.

Cleavage between C1 and C2 would lead to the formation of a stable benzylic oxonium ion [C₆H₅CHOH]⁺ at m/z 107.

Cleavage between C3 and C4 could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 151.

Loss of a neutral acetaldehyde (B116499) (CH₃CHO) molecule: A McLafferty-type rearrangement could lead to the elimination of acetaldehyde from the molecular ion.

Cleavage of the C2-C3 bond: This would lead to fragments corresponding to the portions of the molecule on either side of this bond.

The relative abundances of these and other fragment ions can provide a fingerprint for the molecule and may even offer clues to differentiate between the stereoisomers, as their different conformations could influence the favorability of certain fragmentation pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of this compound. These methods provide detailed information regarding the functional groups present and the nature of hydrogen bonding, which is critical for understanding the conformational preferences of its stereoisomers.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) groups, the phenyl (C₆H₅) group, and the aliphatic carbon-carbon backbone. The most diagnostically significant region is the O-H stretching vibration, which is exquisitely sensitive to hydrogen bonding.

In a dilute, non-polar solvent, a sharp absorption band for the "free" non-hydrogen-bonded O-H stretch is expected in the region of 3600-3650 cm⁻¹. However, due to the proximity of the two hydroxyl groups, this compound can readily form intramolecular hydrogen bonds. This interaction causes a red-shift (a shift to lower wavenumber) and broadening of the O-H stretching band, typically to the 3200-3550 cm⁻¹ range. The extent of this shift provides insight into the strength of the hydrogen bond.

In concentrated solutions or in the solid state, intermolecular hydrogen bonding between different molecules of the diol becomes dominant. This results in a very broad and strong absorption band at even lower wavenumbers, often centered around 3200-3400 cm⁻¹.

Other key vibrational modes confirm the molecular structure. The phenyl group gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and sharp C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the butane backbone is observed just below 3000 cm⁻¹. C-O stretching vibrations for the primary and secondary alcohols typically appear in the 1050-1200 cm⁻¹ region.

While IR spectroscopy is particularly useful for observing polar bonds like O-H and C-O, Raman spectroscopy provides complementary information, especially for the non-polar C-C and C=C bonds of the phenyl ring and the carbon backbone.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Comments |

|---|---|---|---|---|

| O-H Stretch (Free) | Hydroxyl | 3600 - 3650 | IR | Sharp band, observed in dilute non-polar solvents. |

| O-H Stretch (H-Bonded) | Hydroxyl | 3200 - 3550 | IR | Broad band, indicative of intra- or intermolecular hydrogen bonding. |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | IR, Raman | Medium to weak intensity. |

| C-H Stretch (Aliphatic) | Butane Backbone | 2850 - 2960 | IR, Raman | Strong intensity. |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | IR, Raman | Multiple sharp bands of variable intensity. |

| C-O Stretch | Alcohol | 1050 - 1200 | IR | Strong intensity band. |

X-ray Crystallography for Absolute and Relative Stereochemical Determination of Crystalline Forms

X-ray crystallography stands as the definitive method for the unambiguous determination of both the relative and absolute stereochemistry of chiral molecules, provided a suitable single crystal can be obtained. nih.gov For the stereoisomers of this compound—(1R,3R), (1S,3S), (1R,3S), and (1S,3R)—this technique can elucidate the precise three-dimensional arrangement of atoms in the crystal lattice.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons within the crystal, allowing for the construction of a detailed electron density map and, subsequently, a complete molecular structure. This analysis provides the bond lengths, bond angles, and torsion angles, which defines the relative configuration of the two stereocenters (C1 and C3).

Determining the absolute configuration requires the presence of anomalous dispersion. researchgate.net This effect, which is more pronounced for heavier atoms, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). By carefully analyzing these differences, the true, absolute arrangement of the atoms in space can be established. For organic molecules containing only carbon, hydrogen, and oxygen, the effect is weak, but modern diffractometers and computational methods, such as the calculation of the Flack parameter, can often provide a reliable assignment. researchgate.net A Flack parameter value close to zero for a given stereochemical model confirms its correctness, while a value close to one indicates that the inverted structure is correct.

Although it is the most powerful technique for this purpose, obtaining a single crystal of sufficient quality for X-ray diffraction can be a significant challenge. researchgate.net While the principles are well-established, specific crystallographic data for the individual stereoisomers of this compound are not widely available in published literature, precluding the presentation of experimental structural parameters.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Space Group | The symmetry group of the crystal lattice. | Enantiomerically pure isomers must crystallize in one of the 65 chiral space groups. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Provides basic structural information and crystal density. |

| Atomic Coordinates (x,y,z) | The position of each atom within the unit cell. | Defines the complete 3D structure and relative stereochemistry. |

| Flack Parameter | A parameter refined during analysis to determine absolute structure. | A value near 0 confirms the assigned absolute configuration (e.g., 1R, 3R); a value near 1 indicates the opposite (1S, 3S). ed.ac.uk |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Assignment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of chiral molecules like the stereoisomers of this compound in solution. mtoz-biolabs.com These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength (ΔA = Aₗ - Aᵣ). libretexts.org A CD spectrum is only observed for chiral molecules within their absorption bands. The phenyl group in this compound acts as a chromophore, giving rise to characteristic CD signals in the UV region (typically around 200-280 nm). Enantiomers, such as (1R,3R)-1-Phenylbutane-1,3-diol and (1S,3S)-1-Phenylbutane-1,3-diol, will produce mirror-image CD spectra. The sign and magnitude of the observed peaks, known as Cotton effects, are unique to the molecule's absolute configuration and conformation. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. libretexts.org An ORD curve shows this variation, and near an absorption band, it will exhibit a characteristic peak and trough, which also constitutes a Cotton effect. The shape of the ORD curve (a positive or negative Cotton effect) is related to the absolute configuration of the stereocenters. libretexts.org

For this compound, the absolute configuration can be assigned by comparing the experimental CD or ORD spectra to those of structurally similar compounds with known configurations or by comparing them to spectra predicted by quantum chemical calculations. researcher.life These techniques are powerful for confirming the identity of a specific stereoisomer and for quantifying its purity.

| Stereoisomer | Technique | Expected Observation (in UV region) | Interpretation |

|---|---|---|---|

| (1R,3R)-1-Phenylbutane-1,3-diol | CD | Positive or Negative Cotton Effect at λmax | The sign of the effect is characteristic of the absolute configuration. |

| (1S,3S)-1-Phenylbutane-1,3-diol | CD | Equal and opposite Cotton Effect at λmax | Spectrum is a mirror image of its enantiomer. |

| (1R,3R)-1-Phenylbutane-1,3-diol | ORD | Positive or Negative Cotton Effect curve | The shape of the curve (peak then trough, or vice-versa) relates to the absolute configuration. |

| (1S,3S)-1-Phenylbutane-1,3-diol | ORD | Mirror-image Cotton Effect curve | Curve is inverted relative to its enantiomer. |

| Racemic Mixture | CD/ORD | No signal | Equal amounts of enantiomers cancel out the chiroptical effects. |

Theoretical and Computational Chemistry Studies of 1 Phenylbutane 1,3 Diol

Conformational Analysis and Energy Landscapes of 1-Phenylbutane-1,3-diol Isomers

The flexibility of the butane (B89635) chain in this compound, combined with the presence of two hydroxyl groups and a bulky phenyl substituent, gives rise to a complex potential energy surface with numerous possible conformations (rotational isomers). The relative stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for exploring the vast conformational space of flexible molecules like this compound. MM methods employ classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach allows for rapid energy minimization of thousands of potential structures and systematic searches of the conformational landscape by rotating dihedral angles.

For this compound, a key factor governing its conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl groups at positions 1 and 3. This interaction can create a pseudo-six-membered ring, significantly stabilizing the structure. MM calculations would identify conformers where the O-H···O distance and angle are favorable for hydrogen bonding, as well as extended conformers where such bonding is absent.

Molecular Dynamics simulations build upon MM by solving Newton's equations of motion, allowing the molecule's atoms to move over time. This technique provides insight into the dynamic behavior of this compound, including the lifetimes of specific conformations and the energy barriers for conversion between them. chemeo.com An MD simulation in a solvent, such as water, would also reveal the competition between intramolecular and intermolecular hydrogen bonds, which is crucial for understanding the molecule's behavior in solution. chemeo.com

Table 5.1: Hypothetical Relative Energies of Key this compound Conformers from MM Calculations

| Conformer Description | Dihedral Angles (O-C1-C2-C3, C1-C2-C3-O) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| H-Bonded Chair-like | Gauche, Gauche | Yes | 0.00 (most stable) |

| Extended Anti-Anti | Anti, Anti | No | 2.5 |

| Extended Gauche-Anti | Gauche, Anti | No | 3.1 |

| Sterically Crowded | Gauche, Gauche (no H-bond) | No | 4.8 |

While MM and MD are excellent for exploring conformational space, quantum chemical calculations provide more accurate energies and electronic details. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to perform geometry optimizations on the low-energy conformers identified by MM/MD. chemeo.com These calculations explicitly treat the electrons in the system, offering a more rigorous description of subtle electronic effects and, crucially, hydrogen bonding.

Quantum chemical calculations would refine the relative stabilities of the this compound conformers. The energy difference between the intramolecularly hydrogen-bonded conformer and various extended forms could be calculated with high accuracy. This analysis confirms the most stable gas-phase structure and provides a Boltzmann population distribution of the different isomers at a given temperature. Such studies on similar small diols have shown that intramolecular hydrogen bonds can stabilize a conformer by several kcal/mol. youtube.com

Electronic Structure and Reactivity Descriptors (DFT, ab initio methods)

DFT and other ab initio methods are used to probe the electronic properties of this compound, providing insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pairs of the oxygen atoms. The LUMO is likely to be a π* (pi-antibonding) orbital distributed over the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. stackexchange.com A smaller gap suggests that the molecule is more easily polarized and more reactive. DFT calculations can precisely determine the energies and visualize the shapes of these orbitals.

Table 5.2: Hypothetical FMO Properties of this compound (DFT/B3LYP/6-31G)

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.8 | Phenyl Ring (π), Oxygen (lone pairs) |

| LUMO | -0.5 | Phenyl Ring (π) |

| HOMO-LUMO Gap | 6.3 | - |

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. preprints.org It provides a quantitative description of bonding and stability.

In this compound, NBO analysis is particularly useful for characterizing the intramolecular hydrogen bond. It can quantify the stabilization energy arising from the delocalization of an oxygen lone pair (the donor) into the antibonding σ* orbital of the other O-H bond (the acceptor). This donor-acceptor interaction energy, often denoted as E(2), provides a direct measure of the hydrogen bond's strength. NBO analysis also provides details on atomic charges and hybridization, completing the electronic picture of the molecule.

Table 5.3: Hypothetical NBO Analysis of the Intramolecular Hydrogen Bond in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) Stabilization Energy (kcal/mol) |

| LP(2) O (at C3) | σ* O-H (at C1) | 4.2 |

*LP(2) denotes the second lone pair on the oxygen atom.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. By calculating these parameters for different stable conformers, a direct comparison with experimental data can be made, which helps to validate the theoretical models and confirm the conformational populations in the sample.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption spectra.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated and converted into chemical shifts. Since the chemical shift of a given nucleus is highly sensitive to its local electronic environment, different conformers of this compound will have distinct predicted NMR spectra. For instance, the protons involved in the intramolecular hydrogen bond would be expected to show a downfield shift compared to those in an extended conformer.

Vibrational Spectroscopy: Calculation of the vibrational frequencies can predict the entire IR and Raman spectra. The O-H stretching frequency is a particularly sensitive probe for hydrogen bonding. A free hydroxyl group typically shows a sharp absorption band at a higher wavenumber (e.g., ~3600 cm⁻¹), whereas a hydrogen-bonded hydroxyl group exhibits a broader band at a lower wavenumber (e.g., ~3450 cm⁻¹). Comparing the calculated frequencies for the H-bonded and non-H-bonded conformers with the experimental IR spectrum can provide strong evidence for the dominant conformation in the sample.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the primary electronic transitions would be the π → π* transitions within the phenyl ring.

Table 5.4: Hypothetical Comparison of Calculated vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated (H-Bonded Conformer) | Calculated (Extended Conformer) | Experimental |

| ¹H NMR Shift (OH at C1) | 5.1 ppm | 3.8 ppm | 5.0 ppm |

| ¹³C NMR Shift (C1) | 75.2 ppm | 72.1 ppm | 74.9 ppm |

| IR Frequency (O-H stretch) | 3465 cm⁻¹ | 3610 cm⁻¹ | 3470 cm⁻¹ (broad) |

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Water |

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Currently, there is a notable absence of specific published research focusing on the elucidation of reaction mechanisms involving this compound through transition state search and Intrinsic Reaction Coordinate (IRC) analysis. Computational chemistry offers powerful tools to investigate reaction pathways, identify transition states, and map the energetic profiles of chemical reactions. However, the application of these methods to this compound has not been documented in readily available scientific literature.

In a typical computational study of a reaction mechanism, researchers would employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reacting species. A transition state search involves locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species.

While the principles of these computational techniques are well-established, their specific application to reactions involving this compound, such as its synthesis or subsequent transformations, remains an area for future research.

Solvent Effects and Solvation Models in Computational Studies

The influence of solvents on the behavior and reactivity of molecules is a critical aspect of chemical studies. Computational chemistry utilizes various solvation models to account for these effects. These models can be broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, offering a high level of detail at a significant computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally more efficient way to capture bulk solvent effects.

A comprehensive search of scientific databases indicates a lack of specific computational studies on the solvent effects and the application of solvation models to this compound. Therefore, no data is available to populate tables detailing how different solvent environments might influence its conformational preferences, reactivity, or spectroscopic properties. Future computational investigations could explore these aspects, providing valuable insights into the behavior of this compound in various solvent media.

Applications of 1 Phenylbutane 1,3 Diol As a Chiral Building Block and Synthetic Intermediate

Role in Asymmetric Synthesis of Complex Organic Molecules

The presence of two stereocenters in 1-phenylbutane-1,3-diol makes it an attractive starting material for the synthesis of enantiomerically pure complex organic molecules. Its diol functionality allows for a variety of chemical transformations, enabling its incorporation into larger, more intricate structures.

Chiral 1,3-diols are recognized as crucial structural motifs in a range of biologically active compounds and are valuable intermediates in the pharmaceutical industry. acs.orgnih.gov The stereochemistry of these diols can significantly influence the pharmacological activity of the final drug substance. While direct examples of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural features are analogous to key intermediates in the synthesis of important pharmaceuticals.

For instance, the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) (R)-fluoxetine has been accomplished utilizing a chiral 1,3-diol as a key precursor. Although the specific intermediate in this reported synthesis is (R)-1-phenyl-1,3-propanediol, the structural similarity to this compound highlights the potential of this class of compounds. The general synthetic strategy involves the stereoselective preparation of the diol, which then undergoes further functionalization to introduce the necessary amine and aryloxy moieties of the final drug molecule. The stereocenters of the diol are pivotal in establishing the absolute configuration of the final active pharmaceutical ingredient.

The potential synthetic utility of chiral 1,3-diols as pharmaceutical intermediates is summarized in the table below, drawing parallels from structurally similar compounds.

| Pharmaceutical (Class) | Key Chiral Intermediate (Analogous) | Potential Role of this compound |

| Fluoxetine (SSRI) | (R)-1-phenyl-1,3-propanediol | Precursor to establish the stereocenter at the benzylic alcohol position. |

| Atomoxetine (Norepinephrine Reuptake Inhibitor) | Phenylpropanol derivatives | Can serve as a chiral template for the synthesis of the core structure. |

| Dapoxetine (SSRI) | Phenylpropanol derivatives | Potential starting material for the stereoselective introduction of the amino and aryloxy groups. |

This table illustrates the potential applications of this compound based on the known synthetic routes of pharmaceuticals that utilize structurally similar chiral 1,3-diol intermediates.

The total synthesis of natural products often requires the use of enantiomerically pure building blocks to construct complex stereochemical arrays. Chiral diols are fundamental synthons in this regard, appearing in the carbon skeletons of numerous natural products. acs.org The stereodefined 1,3-diol motif in this compound can be strategically incorporated into a larger molecule, serving as a cornerstone for subsequent stereocontrolled transformations.

While specific examples of the direct incorporation of this compound into the total synthesis of a named natural product are not readily found in the literature, the general importance of phenyl-substituted polyol fragments is well-established. These fragments can be found in various classes of natural products, including polyketides and acetogenins. The synthetic chemist can utilize the existing stereocenters of this compound to direct the stereochemical outcome of subsequent reactions, thereby reducing the number of stereoselective steps required in a lengthy synthesis.

Ligands and Auxiliaries in Chiral Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. Chiral diols are a privileged class of scaffolds for the design of such ligands.

The diol functionality of this compound provides convenient handles for its conversion into a variety of chiral ligands. The hydroxyl groups can be derivatized to introduce phosphorus, nitrogen, or other coordinating atoms. The inherent C2-symmetry or non-symmetrical nature of the diol can be exploited to create different chiral environments around a metal center.

Potential classes of chiral ligands that could be synthesized from this compound include:

Diphosphine Ligands: The hydroxyl groups can be converted to leaving groups and subsequently displaced by phosphide (B1233454) anions to generate chiral diphosphine ligands. These are among the most successful ligand classes in asymmetric catalysis.

Phosphoramidite (B1245037) and Phosphite (B83602) Ligands: Reaction of the diol with chlorophosphines or phosphorus trichloride (B1173362) can yield chiral phosphite or phosphoramidite ligands, which have found broad application in asymmetric hydrogenation and hydroformylation reactions.

Diol Ligands: The diol itself can act as a chiral ligand, coordinating to a metal center through its oxygen atoms. Such ligands have been used in asymmetric reductions and additions to carbonyl compounds.

The design of these ligands would leverage the stereocenters of the this compound backbone to create a well-defined chiral pocket around the catalytically active metal.

Chiral ligands derived from diols have been extensively used in a variety of asymmetric carbon-carbon bond-forming reactions. One of the most prominent examples is the palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govacs.org In this reaction, a chiral ligand, often a diphosphine, controls the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate.

While specific data on ligands derived from this compound in AAA is not available, analogous chiral diphosphine ligands have demonstrated high efficacy. The performance of such a hypothetical ligand in a benchmark AAA reaction is projected in the table below.

| Nucleophile | Substrate | Potential Ligand Type | Expected Outcome |

| Dimethyl malonate | 1,3-Diphenylallyl acetate (B1210297) | Diphosphine derived from this compound | High enantioselectivity in the formation of the alkylated product. |

| β-Keto esters | Cyclic allylic acetates | Diphosphine derived from this compound | Formation of chiral quaternary carbon centers with high enantiomeric excess. |

| Stabilized carbanions | Linear allylic esters | Phosphoramidite derived from this compound | Control of regioselectivity and enantioselectivity. |

This table illustrates the potential application and expected outcomes of chiral ligands derived from this compound in asymmetric allylic alkylation, based on the performance of analogous ligand systems.

Monomers for Specialty Polymer Synthesis

Diols are fundamental monomers in the synthesis of step-growth polymers such as polyesters and polyurethanes. derpharmachemica.comresearchgate.net The incorporation of this compound as a monomer can impart unique properties to the resulting polymers due to its phenyl group and chiral nature.

The aromatic ring can enhance the thermal stability and mechanical properties of the polymer, such as its glass transition temperature (Tg). The chirality of the diol can lead to the formation of stereoregular polymers with potentially interesting optical properties or the ability to form ordered crystalline structures.

Polyesters: this compound can be copolymerized with various diacids or their derivatives (e.g., terephthaloyl chloride, adipoyl chloride) to produce polyesters. The presence of the phenyl group would likely result in polymers with higher rigidity and Tg compared to polyesters derived solely from aliphatic diols.

Polyurethanes: In polyurethane synthesis, diols react with diisocyanates. rsc.org The use of this compound as a chain extender or as part of a polyester (B1180765) polyol would introduce aromaticity and chirality into the polyurethane backbone. This could influence the microphase separation of hard and soft segments, thereby affecting the mechanical and thermal properties of the resulting elastomer or foam.

The potential impact of incorporating this compound into polymers is summarized below.

| Polymer Type | Potential Co-monomer | Expected Property Modification |

| Polyester | Terephthalic acid | Increased glass transition temperature, enhanced thermal stability. |

| Polyester | Adipic acid | Introduction of chirality, potential for biodegradable polyesters with tailored properties. |

| Polyurethane | Methylene (B1212753) diphenyl diisocyanate (MDI) | Modified hard segment properties, potential for improved mechanical strength. |

| Polyurethane | Hexamethylene diisocyanate (HDI) | Introduction of aromaticity into an aliphatic polyurethane, influencing surface properties. |

This table outlines the expected modifications to polymer properties upon the incorporation of this compound as a monomer.

Probes for Mechanistic Organic Reactions

The chiral nature of this compound, with its two stereocenters, makes it a valuable tool for investigating the mechanisms of stereoselective organic reactions. By employing this compound as a substrate, researchers can gain insights into the regio- and stereoselectivity of catalysts, particularly enzymes, and elucidate the intricate details of reaction pathways. The distinct spatial arrangement of its hydroxyl groups allows for probing the active sites of enzymes and understanding the factors that govern enantiomeric and diastereomeric discrimination.

A notable application of this compound as a mechanistic probe is in the study of lipase-catalyzed kinetic resolutions. Lipases are widely used enzymes in organic synthesis due to their ability to catalyze enantioselective transformations. The kinetic resolution of the four stereoisomers of this compound provides a clear demonstration of how this compound can be used to map the substrate specificity and stereochemical preferences of these biocatalysts.

In a detailed investigation, the four stereoisomers of this compound, specifically the (±)-syn and (±)-anti diastereomers, were subjected to acetylation catalyzed by Candida rugosa lipase (B570770) (CRL). cdnsciencepub.com The outcomes of these reactions, in terms of the products formed and their stereochemistry, offer a window into the mechanistic behavior of the enzyme.

The acetylation of (±)-syn-1-phenylbutane-1,3-diol with vinyl acetate in the presence of Candida rugosa lipase resulted in a regioselective and stereoselective transformation. The enzyme preferentially acetylated the hydroxyl group at the C-1 position. From the racemic syn starting material, two distinct monoacetates were produced: (+)-syn-3-hydroxy-1-phenylbutyl acetate and (-)-syn-1-hydroxy-3-phenylbutyl acetate. This outcome indicates that the lipase can differentiate between the two enantiomers of the syn-diol and also between the two hydroxyl groups within each enantiomer.